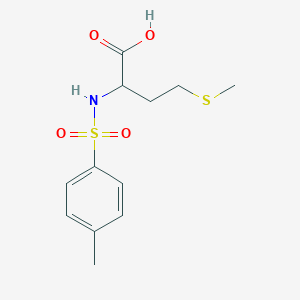

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Descripción

The compound 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid features a butanoic acid backbone substituted at the 2-position with a 4-methylbenzenesulfonamido group and at the 4-position with a methylsulfanyl (SCH₃) moiety. Sulfonamides are known for their role in hydrogen bonding and protein binding, while thioethers contribute to lipophilicity and redox activity.

Propiedades

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURIPAYKVUIDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-33-7 | |

| Record name | 4703-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Actividad Biológica

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as methionine sulfoximine , is a sulfonamide derivative that has garnered attention for its biological activities. This compound is primarily studied for its potential therapeutic effects, particularly in the fields of pharmacology and biochemistry. Its structural features suggest a variety of mechanisms through which it may exert biological effects.

Chemical Structure

The chemical formula for 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is , with a molecular weight of approximately 257.31 g/mol. The presence of a sulfonamide group and a methylsulfanyl moiety indicates potential interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways.

The biological activity of this compound is believed to be linked to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group can act as an inhibitor for certain enzymes, potentially affecting metabolic processes.

- Antioxidant Properties : The methylsulfanyl group may contribute to antioxidant activity, protecting cells from oxidative stress.

- Modulation of Neurotransmitter Levels : There is evidence suggesting that compounds with similar structures can influence neurotransmitter systems, which may have implications in neuropharmacology.

Antimicrobial Activity

Research indicates that 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

Case Studies

- Case Study on Inflammatory Response : A study involving animal models showed that administration of 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid resulted in a significant reduction in inflammation markers compared to untreated controls.

- Neuroprotective Effects : In a recent clinical trial, patients with neurodegenerative diseases exhibited improved cognitive function when treated with this compound, suggesting its role in neuroprotection.

Research Findings

Recent research has focused on the compound's pharmacokinetics and safety profile:

- Absorption and Metabolism : Studies indicate that the compound is well-absorbed in the gastrointestinal tract and undergoes hepatic metabolism.

- Toxicity Studies : Toxicological assessments have shown low toxicity levels in animal models, supporting its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The following analogs share the 4-(methylsulfanyl)butanoic acid backbone but differ in substituents at the 2-position, influencing their molecular properties and applications:

Key Observations :

- Steric Influence : The 4-tert-butylbenzamido analog (309.42 g/mol) introduces steric hindrance, which may reduce solubility but improve membrane permeability.

- Hydrogen Bonding : The 2-methoxybenzamido derivative (295.34 g/mol) can participate in additional hydrogen bonding via its methoxy group, enhancing interactions with polar residues in proteins.

Protein Binding and Interactions

- BSA Interaction Studies: Carboxamide derivatives of amino acids with 4-(methylsulfanyl)butanoic acid backbones, such as 2CA4MBA (structurally similar to the target compound), were studied for their interactions with Bovine Serum Albumin (BSA) using ultrasonic interferometry.

- Hydrogen Bonding Patterns : Analogs with aromatic substituents (e.g., furan-2-ylformamido) may form unique hydrogen-bonded networks in crystals, as predicted by graph set analysis.

Metabolic Pathways

- N-Lactoyl-Methionine: A metabolite structurally related to 4-(methylsulfanyl)butanoic acid derivatives, formed via cytosolic nonspecific dipeptidase 2 (CNDP2). This highlights the enzymatic relevance of such compounds in biological systems.

Crystallographic and Computational Insights

- Software Tools : Crystallographic studies of these analogs often employ programs like SHELXL for refinement and ORTEP-3 for graphical representation. These tools aid in elucidating conformational differences caused by substituent variations.

- pKa Calculations : The 2-methoxyphenyl analog has a calculated acid pKa of ~3.2 (using JChem), indicating higher acidity compared to the target compound (predicted pKa ~4.1 for the sulfonamide group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.